molecular formula C20H24N2O2 B5781825 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5781825
M. Wt: 324.4 g/mol
InChI Key: NCACPXFOGWSZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. The compound may also interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its combination of a phenoxy group and a 4-methylbenzyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)20(23)16-24-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCACPXFOGWSZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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